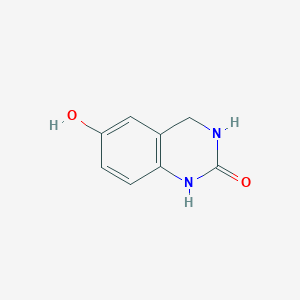

6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one

Description

Properties

IUPAC Name |

6-hydroxy-3,4-dihydro-1H-quinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c11-6-1-2-7-5(3-6)4-9-8(12)10-7/h1-3,11H,4H2,(H2,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSIFCBMOLUDOSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652330 | |

| Record name | 6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948552-89-4 | |

| Record name | 6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone: Synthesis, Properties, and Pharmaceutical Applications

A Note on Nomenclature: This guide focuses on 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone (CAS No. 54197-66-9) . While the initial query specified a "quinazolinone" core, the preponderance of scientific literature, commercial relevance, and available research data points to the critical importance of the correspondingly substituted "quinolinone" isomer. This compound is a well-established and vital intermediate in pharmaceutical manufacturing. It is presented here to provide the most functionally relevant and data-rich resource for researchers in drug development.

Introduction

6-Hydroxy-3,4-dihydro-2(1H)-quinolinone is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry and process development.[1] While it is a metabolite, its primary role in the pharmaceutical industry is as a high-value starting material and key intermediate in the synthesis of several active pharmaceutical ingredients (APIs).[1] Most notably, it is an indispensable precursor to Cilostazol, a medication used to treat the symptoms of intermittent claudication in peripheral artery disease.[2][3]

This guide serves as a technical resource for researchers, chemists, and drug development professionals. It provides a consolidated overview of the compound's fundamental properties, detailed synthetic methodologies, analytical characterization, and its pivotal role in the synthesis of downstream therapeutics. Furthermore, it explores the broader biochemical potential of the dihydroquinolinone scaffold, which serves as a versatile template for the development of novel therapeutic agents.[1]

Chemical Identity and Physicochemical Properties

Proper identification and understanding of a compound's physical properties are foundational to its application in research and manufacturing. 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone is an off-white to beige crystalline solid.[1][4] Its core structure consists of a bicyclic system where a benzene ring is fused to a dihydropyridinone ring.

Caption: Chemical structure of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone.

The key physicochemical properties are summarized in the table below for efficient reference.

| Property | Value | Source(s) |

| CAS Number | 54197-66-9 | [5] |

| Molecular Formula | C₉H₉NO₂ | [5][6] |

| Molecular Weight | 163.17 g/mol | [5][6] |

| Appearance | Off-white to almost white crystalline solid | [1][7] |

| Melting Point | 236-242 °C | [1] |

| Solubility | Soluble in Methanol | [4] |

| IUPAC Name | 6-hydroxy-3,4-dihydro-1H-quinolin-2-one | [5] |

| Synonyms | 3,4-Dihydro-6-hydroxy-2(1H)-quinolinone, 6-Hydroxy-3,4-dihydrocarbostyril | [8] |

| InChI Key | HOSGXJWQVBHGLT-UHFFFAOYSA-N | |

| SMILES | Oc1ccc2NC(=O)CCc2c1 |

Synthesis and Manufacturing

The synthesis of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone is a critical process for the pharmaceutical industry. Several methods have been developed, with a common strategy involving the acylation of a protected p-aminophenol derivative followed by an intramolecular Friedel-Crafts reaction.

Causality Behind Experimental Choices

The primary challenge in synthesizing this molecule is the need to perform an electrophilic aromatic substitution (the cyclization step) on an aromatic ring that is deactivated by the amide group's electron-withdrawing nature. To overcome this, forceful reaction conditions are required. The use of a potent Lewis acid, such as aluminum chloride (AlCl₃), in molar excess is crucial.[3][9] High temperatures (150-220°C) are employed to provide the necessary activation energy for the intramolecular cyclization to proceed at a practical rate.[3] The choice of a high-boiling solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) ensures the reaction mixture remains in the liquid phase at these elevated temperatures.[3][9]

Detailed Synthesis Protocol

A widely cited synthetic route starts from 4-methoxyaniline (p-anisidine).[9] This method involves two primary stages: acylation and a combined cyclization/demethylation.

Caption: General workflow for the synthesis of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone.

Step-by-Step Methodology:

-

Acylation: 4-methoxyaniline is reacted with 3-chloropropionyl chloride.[9][10] This reaction is typically carried out in the presence of a base (like sodium bicarbonate) in a suitable solvent (such as toluene) to neutralize the HCl byproduct.[10] The reaction proceeds to form the intermediate, N-(4-methoxyphenyl)-3-chloropropionamide.

-

Cyclization and Demethylation: The N-(4-methoxyphenyl)-3-chloropropionamide intermediate is treated with 3 to 5 molar equivalents of a Lewis acid, most commonly aluminum chloride (AlCl₃).[3][9] The reaction is conducted at a high temperature, often between 150°C and 220°C.[3] This single, high-temperature step achieves both the intramolecular Friedel-Crafts alkylation to form the heterocyclic ring and the cleavage of the methyl ether to yield the final phenolic product.

-

Workup and Purification: The reaction is carefully quenched by pouring the mixture into water, which hydrolyzes the excess AlCl₃.[2] The crude product precipitates as a solid. This solid is then collected by filtration, washed with water, and can be further purified by recrystallization from a solvent such as ethanol to yield the final product with high purity.[7]

This process, when optimized, can produce the target compound in high yield and purity, making it suitable for direct use in subsequent pharmaceutical synthesis without the need for chromatographic purification.[3]

Role in Pharmaceutical Synthesis: The Gateway to Cilostazol

The primary industrial application of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone is its role as the central building block for the synthesis of Cilostazol.[1][2]

Reaction: The synthesis is achieved via a Williamson ether synthesis. The phenolic hydroxyl group of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone is alkylated using 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole.[2][11]

Protocol Outline:

-

6-Hydroxy-3,4-dihydro-2(1H)-quinolinone is dissolved in a suitable solvent, such as ethanol.[11]

-

A base, typically potassium carbonate or sodium hydroxide, is added to deprotonate the phenol, forming a more nucleophilic phenoxide ion.[11]

-

5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is added to the reaction mixture.

-

The mixture is heated to reflux for several hours to drive the substitution reaction to completion.[11]

-

After completion, the product Cilostazol is isolated through cooling, crystallization, filtration, and drying.[11]

This reaction underscores the compound's importance; its structure contains the entire quinolinone core of the final drug, making its efficient synthesis a cornerstone of Cilostazol manufacturing.

Biochemical and Pharmacological Relevance

While 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone is mainly an intermediate, the dihydroquinolinone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.

As a Precursor to a PDE3 Inhibitor

Cilostazol, the direct downstream product, functions as a potent and selective inhibitor of phosphodiesterase III (PDE3).[2]

Caption: Simplified signaling pathway of Cilostazol, a PDE3 inhibitor.

By inhibiting PDE3, Cilostazol prevents the degradation of cyclic adenosine monophosphate (cAMP).[2] Elevated intracellular cAMP levels in vascular smooth muscle cells and platelets lead to protein kinase A (PKA) activation, which in turn causes vasodilation and the inhibition of platelet aggregation, respectively—the key therapeutic effects for treating intermittent claudication.[2]

A Scaffold for Diverse Biological Activities

The 6-hydroxy-3,4-dihydro-2(1H)-quinolinone core is a versatile starting point for developing other novel therapeutics. Derivatives have demonstrated a wide range of promising biological activities, including:

-

Anticonvulsants: When combined with azole heterocycles.[1]

-

Monoamine Oxidase-B (MAO-B) Inhibitors: For potential use in treating depression and neurological disorders.[1]

-

Anticancer Agents: As Histone Deacetylase (HDAC) inhibitors with antiproliferative effects.[1]

-

Anti-inflammatory and Antibacterial Compounds: The quinolone family, in general, is well-known for its antibacterial properties, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[12][13][14]

Spectroscopic and Analytical Data

The structural confirmation and purity assessment of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone are performed using standard analytical techniques. The compound has been characterized by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (¹H NMR) spectroscopy.[15] Further characterization is typically achieved with Fourier-Transform Infrared (FT-IR) spectroscopy and ¹³C NMR.[10] Purity is often determined using High-Performance Liquid Chromatography (HPLC).[10]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone is associated with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

-

Respiratory Protection: Dust mask type N95 (US) or equivalent.

-

Hand Protection: Protective gloves.

-

Eye Protection: Chemical safety goggles or faceshield.

The compound should be handled in a well-ventilated area, and appropriate precautions should be taken to avoid contact with skin, eyes, and inhalation of dust.

References

- Google Patents. (2005). US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.

-

PubChem. (n.d.). 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone. Retrieved from [Link]

- Google Patents. (n.d.). CN107325078B - Preparation method of cilostazol.

-

International Journal of Pharmaceutical Sciences and Research. (2009). Synthesis and characterization of 6 - hydroxy - 3, 4 - dihydro - 2(1H) – quinolinone. Retrieved from [Link]

-

PubMed. (n.d.). [Mechanism of Action of Quinolones]. Retrieved from [Link]

-

FDA Global Substance Registration System (GSRS). (n.d.). 6-HYDROXY-3,4-DIHYDRO-2(1H)-QUINOLINONE. Retrieved from [Link]

-

ResearchGate. (n.d.). A new method for synthesis of 6-hydroxy-3, 4-dihydro-2(1h) quinolinone. Retrieved from [Link]

-

PMC - NIH. (n.d.). Mechanism of action of and resistance to quinolones. Retrieved from [Link]

-

PMC - NIH. (n.d.). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Retrieved from [Link]

-

Printtech Healthcare Pvt Ltd. (n.d.). 6-Hydroxy-3,4-Dihydroquinolin-2(1H)-One 54197-66-9. Retrieved from [Link]

-

Chemsrc. (n.d.). 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one. Retrieved from [Link]

-

PMC - NIH. (n.d.). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. Retrieved from [Link]

-

PMC - NIH. (n.d.). Mechanism of Quinolone Action and Resistance. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents [patents.google.com]

- 4. printtechhealthcare.com [printtechhealthcare.com]

- 5. 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone | C9H9NO2 | CID 2774040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. 6-Hydroxy-2(1H)-3,4-dihydroquinolinone | 54197-66-9 [chemicalbook.com]

- 8. 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one | CAS#:54197-66-9 | Chemsrc [chemsrc.com]

- 9. CN107325078B - Preparation method of cilostazol - Google Patents [patents.google.com]

- 10. ijpsr.com [ijpsr.com]

- 11. Cilostazol synthesis - chemicalbook [chemicalbook.com]

- 12. [Mechanism of action of quinolones] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Spectroscopic Analysis of 6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one: A Technical Guide

Introduction

6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the 3,4-dihydroquinazolin-2(1H)-one core, it possesses a structural framework that is explored for various pharmacological activities. The presence of a phenolic hydroxyl group and a cyclic urea (lactam) moiety imparts specific chemical properties that are crucial for its biological interactions and synthetic utility.

Accurate structural elucidation and purity assessment are paramount for any research or development involving this molecule. Spectroscopic analysis provides the definitive data required for unambiguous identification and characterization. This technical guide offers an in-depth exploration of the expected spectroscopic signature of this compound, grounded in the fundamental principles of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy.

Due to the limited availability of published experimental spectra for this specific molecule, this guide synthesizes data from closely related 3,4-dihydroquinazolin-2(1H)-one analogs to provide a robust, predictive analysis.[1] This approach allows for a detailed interpretation of the expected spectral features, explaining the causality between the molecular structure and its spectroscopic output.

Physicochemical Properties

A foundational understanding of the molecule's basic properties is essential before delving into its spectroscopic profile.

| Property | Value |

| Molecular Formula | C₈H₈N₂O₂ |

| Molecular Weight | 164.16 g/mol |

| Appearance | Expected to be an off-white to light-colored solid |

| Core Structure | 3,4-dihydroquinazolin-2(1H)-one |

| Key Functional Groups | Phenol (-OH), Secondary Amide (cyclic), Secondary Amine (cyclic), Aromatic Ring |

Molecular Structure and Numbering

The systematic numbering of the quinazolinone ring is critical for accurate spectral assignment. The following diagram illustrates the structure and IUPAC numbering convention.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆) to ensure the solubility of the compound and to observe exchangeable protons (NH and OH).

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~9.20 | Singlet (broad) | 1H | Phenolic -OH | Phenolic protons are acidic and their chemical shift is concentration and temperature dependent. They typically appear as broad singlets. |

| ~8.00 | Singlet (broad) | 1H | N1-H | The N1-H proton is part of an aromatic amine system, leading to a downfield shift. Broadness is due to quadrupolar relaxation and potential exchange. |

| ~6.85 | Singlet | 1H | H-5 | This proton is ortho to the electron-donating hydroxyl group, causing an upfield shift. It appears as a singlet or a narrow doublet (small J). |

| ~6.70 | Doublet | 1H | H-7 | This proton is meta to the hydroxyl group and ortho to the C8-H. |

| ~6.65 | Doublet | 1H | H-8 | This proton is para to the hydroxyl group and ortho to the C7-H. |

| ~6.50 | Singlet (broad) | 1H | N3-H | As part of a secondary amide (lactam), this proton is expected to be downfield and broad due to exchange and quadrupolar effects. |

| ~4.20 | Singlet (or Triplet) | 2H | C4-H ₂ | These methylene protons are adjacent to the aromatic ring and the N3 atom. The signal may appear as a singlet due to the free rotation and similar magnetic environment or as a triplet if coupled to N3-H. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ) ppm | Carbon Type | Assignment | Rationale |

| ~155.0 | Quaternary | C =O | The carbonyl carbon of the cyclic urea (lactam) is significantly deshielded and appears far downfield.[1] |

| ~150.0 | Quaternary | C 6-OH | The carbon atom directly attached to the hydroxyl group is deshielded and appears downfield in the aromatic region. |

| ~133.0 | Quaternary | C 8a | Aromatic quaternary carbon at the ring junction, adjacent to N1. |

| ~122.0 | Quaternary | C 4a | Aromatic quaternary carbon at the ring junction, adjacent to C4. |

| ~116.0 | Tertiary | C 8 | Aromatic CH carbon. |

| ~114.0 | Tertiary | C 5 | Aromatic CH carbon, shielded by the ortho -OH group. |

| ~112.0 | Tertiary | C 7 | Aromatic CH carbon. |

| ~43.0 | Secondary | C 4 | The methylene carbon (-CH₂-) is in the aliphatic region, shifted downfield by the adjacent nitrogen and aromatic ring.[1] |

2D NMR Spectroscopy (HSQC & HMBC)

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment would confirm the direct one-bond correlations between the protons and the carbons listed above (e.g., H-5 with C-5, H-7 with C-7, H-8 with C-8, and the C4-H₂ protons with the C4 carbon).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for confirming the connectivity of the entire molecule. Key expected correlations are illustrated below.

Caption: Predicted key 2- and 3-bond HMBC correlations.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which serves as a molecular fingerprint. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.

-

Expected Molecular Ion: In positive ion mode ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 165.17. In high-resolution mass spectrometry (HRMS), this would be observed at m/z 165.0655 (calculated for C₈H₉N₂O₂⁺).

-

Fragmentation Pattern: The fragmentation will be influenced by the stable aromatic system and the dihydro-pyrimidinone ring. Key fragmentations could include:

-

Loss of HNCO (isocyanic acid, 43 Da) from the cyclic urea moiety.

-

Retro-Diels-Alder (RDA) type fragmentations of the dihydro-pyrimidinone ring.

-

Loss of CO (28 Da).

-

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Predicted FT-IR Absorption Bands (KBr Pellet or ATR)

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3400 - 3200 | Strong, Broad | O-H Stretch | Phenolic -OH |

| 3300 - 3100 | Medium, Broad | N-H Stretch | Amine (N1-H) & Amide (N3-H) |

| ~1680 - 1650 | Strong, Sharp | C=O Stretch | Amide I band (Lactam) |

| ~1610, ~1500 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1250 | Strong | C-O Stretch | Phenolic C-O |

| ~850 - 750 | Medium | C-H Bending | Aromatic out-of-plane bending |

The broadness of the O-H and N-H stretching bands is due to extensive intermolecular hydrogen bonding in the solid state.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are characteristic of the conjugated system.

-

Expected Absorption Maxima (in Methanol or Ethanol): The molecule contains a substituted benzene ring fused to the heterocyclic system, which constitutes the primary chromophore.

-

λ_max ~280-290 nm: Attributed to the π → π* transitions of the phenolic aromatic system.

-

λ_max ~230-240 nm: A higher energy π → π* transition.

-

A weak n → π* transition from the carbonyl group may be observed as a shoulder on the longer wavelength band.[2]

-

The position of these maxima can be sensitive to the pH of the solution due to the potential for deprotonation of the phenolic hydroxyl group, which would extend the conjugation and cause a bathochromic (red) shift.

Experimental Protocols

The following are generalized, self-validating protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of high-purity DMSO-d₆ in a clean, dry 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal signal dispersion and sensitivity.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a signal-to-noise ratio >100:1. Calibrate the chemical shift to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

¹³C NMR: Acquire the spectrum using proton broadband decoupling. A significantly larger number of scans will be required compared to ¹H NMR. Calibrate the chemical shift to the DMSO-d₆ solvent peak at 39.52 ppm.

-

2D NMR: Acquire HSQC and HMBC spectra using standard instrument parameters optimized for detecting one-bond and long-range C-H correlations.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction to obtain clear, interpretable spectra.

Mass Spectrometry (ESI-HRMS) Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.

-

Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻) and compare it to the theoretical exact mass to confirm the elemental composition. Analyze the fragmentation pattern to support the proposed structure.

FT-IR Spectroscopy Protocol

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum of the empty ATR crystal. Record the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

References

- Jin, L., Le, Z. G., Fan, Q., Yang, J., & Xie, Z. (2022). Photochemical & Photobiological Sciences, 22, 525-534.

-

PubChem Compound Summary for CID 2774040, 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]

-

Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. (2021). PMC. Retrieved from [Link]

-

A new concise synthesis of 2,3-dihydroquinazolin-4(1H)-ones. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

- Synthesis and Characterization of 6 – Hydroxy – 3, 4 -dihydroquinolinone Cilostazol Impurity-A as per Indian Pharmacopoeia. (2021). International Journal of Pharmaceutical Sciences and Research.

-

An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. (n.d.). ACG Publications. Retrieved from [Link]

-

2,3-Dihydroquinazolin-4(1H)-one as a New Class of Anti-Leishmanial Agents: A Combined Experimental and Computational Study. (n.d.). MDPI. Retrieved from [Link]

-

Discovery and SAR Exploration of Novel Nanomolar 3,4-dihydroquinazolin-2(1H)-one Non-Nucleoside Reverse Transcriptase Inhibitor. (2023). ChemRxiv. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one

Foreword: The Pivotal Role of Foundational Physicochemical Characterization

In the landscape of modern drug discovery and development, the journey of a candidate molecule from a promising hit to a viable therapeutic is fraught with challenges. Among the most fundamental yet critical hurdles are the intrinsic physicochemical properties of the active pharmaceutical ingredient (API). It is with this understanding that we delve into the essential characterization of 6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one. The quinazolinone scaffold is a well-established "privileged structure" in medicinal chemistry, known to be a core component in molecules exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] The successful development of any such candidate hinges on a thorough understanding of its solubility and stability. These are not merely data points for regulatory submission; they are the very bedrock upon which rational formulation design, accurate dosing, and predictable in vivo behavior are built.

This guide is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and the practical, field-proven methodologies for assessing the solubility and stability of this compound. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring that the data generated is not only accurate but also meaningful and actionable.

Physicochemical Profile of this compound

A foundational understanding begins with the basic physicochemical properties of the molecule. This information serves as the starting point for all subsequent experimental design.

| Property | Value / Information | Source |

| Molecular Formula | C₉H₉NO₂ | [5][6] |

| Molecular Weight | 163.17 g/mol | [5][6] |

| Appearance | White to off-white or almost white solid/powder | [5] |

| Melting Point | 236-240 °C | [5] |

| Predicted pKa | 9.86 ± 0.20 | [5] |

| Storage Conditions | Sealed in a dry environment at room temperature. | [5][7] |

| CAS Number | 54197-66-9 | [5][7] |

Note: Predicted pKa values are useful for initial experimental design but must be confirmed experimentally for definitive formulation strategies.

Solubility Determination: Beyond a Single Number

Solubility is a critical determinant of a drug's bioavailability and is not a monolithic value.[8] It is essential to distinguish between two key types of solubility measurements, each relevant at different stages of the development pipeline.[9]

-

Kinetic Solubility: Measures the concentration of a compound at the moment it begins to precipitate from a solution that was prepared by diluting a high-concentration stock (typically in DMSO).[9] This is a high-throughput assessment used in early discovery to quickly flag compounds that may have dissolution rate-limited absorption.[9]

-

Thermodynamic (Equilibrium) Solubility: Represents the true saturation concentration of a compound in a solvent at equilibrium.[9][10] This is the "gold standard" measurement, essential for pre-formulation and formulation development. The shake-flask method is the universally accepted technique for determining this value.[11]

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol outlines the definitive method for establishing the equilibrium solubility of this compound. The core principle is to create a saturated solution in equilibrium with an excess of the solid drug.[12]

2.1.1 Materials and Reagents

-

This compound (analytical standard grade)[13]

-

A range of solvents and buffers (e.g., Water, 0.1 N HCl, Phosphate Buffered Saline (PBS) pH 7.4, Fasted State Simulated Intestinal Fluid (FaSSIF), Dimethyl Sulfoxide (DMSO), Ethanol)

-

HPLC-grade Acetonitrile and Water

-

Formic Acid or Trifluoroacetic Acid (for mobile phase)

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

2.1.2 Equipment

-

Thermostatic orbital shaker or incubator

-

Analytical balance

-

Calibrated pH meter

-

High-Performance Liquid Chromatography (HPLC) system with UV or Diode-Array Detector (DAD)

-

Centrifuge

2.1.3 Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a series of vials (e.g., 5-10 mg in 1 mL of solvent). The key is to ensure undissolved solid remains at the end of the experiment.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a controlled temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration to reach equilibrium. A 24 to 48-hour period is standard, but the exact time should be determined by analyzing samples at various time points (e.g., 24, 48, 72 hours) until the concentration in solution plateaus.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to permit the settling of undissolved solids. For robust separation, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).[10]

-

Sample Collection: Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot using a 0.22 µm syringe filter to remove any remaining particulates. Causality Note: This filtration step is critical. The choice of filter material is important to prevent adsorption of the compound, which would lead to an underestimation of solubility. A pre-study to assess compound binding to different filter types is recommended.[10]

-

Dilution & Analysis: Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to bring the concentration within the calibrated range of the analytical method. Analyze the diluted sample using a validated HPLC method to determine the concentration.

-

Quantification: Calculate the solubility based on the measured concentration and the dilution factor, typically expressed in mg/mL or µg/mL.

Data Presentation: Solubility Profile

Summarize the findings in a clear, comparative format.

| Solvent / Medium | pH | Temperature (°C) | Solubility (µg/mL) | Method |

| Deionized Water | ~7.0 | 25 | Experimental Value | Shake-Flask |

| 0.1 N HCl | 1.0 | 25 | Experimental Value | Shake-Flask |

| PBS | 7.4 | 25 | Experimental Value | Shake-Flask |

| FaSSIF | 6.5 | 37 | Experimental Value | Shake-Flask |

| Ethanol | N/A | 25 | Experimental Value | Shake-Flask |

| DMSO | N/A | 25 | Experimental Value | Shake-Flask |

Visualization: Shake-Flask Solubility Workflow

Stability Assessment: Ensuring Molecular Integrity

A stability-indicating assay method (SIAM) is a validated analytical procedure that can accurately quantify the API in the presence of its degradation products, impurities, and excipients.[14][15][16] Developing such a method is a regulatory requirement and is impossible without first understanding how the molecule degrades.[17][18] This is achieved through forced degradation, or stress testing.

Forced degradation studies deliberately expose the API to conditions more severe than those it would experience during accelerated stability testing.[17][19] The objectives are multi-faceted:

-

To identify likely degradation products and establish degradation pathways.[17][20]

-

To demonstrate the specificity and selectivity of the analytical method.[17]

-

To inform the development of a stable formulation and define appropriate storage conditions.[19]

A key principle in forced degradation is to achieve a target degradation of 5-20%.[21] Complete degradation provides little information, while negligible degradation fails to challenge the analytical method.[21]

Experimental Protocol: Forced Degradation Studies

This protocol details the systematic approach to stressing this compound. A stock solution of the API should be prepared in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) for these studies.

3.1.1 Stress Conditions

-

Acidic Hydrolysis:

-

Condition: Mix the API solution with 0.1 N to 1 N HCl.

-

Procedure: Store at an elevated temperature (e.g., 60-80 °C) and sample at various time points (e.g., 2, 4, 8, 24 hours).

-

Post-Stress: Before analysis, cool the sample and neutralize it with an equivalent amount of NaOH to halt the reaction.

-

-

Basic Hydrolysis:

-

Condition: Mix the API solution with 0.1 N to 1 N NaOH.

-

Procedure: Store at room temperature or a slightly elevated temperature (e.g., 40-60 °C), sampling at appropriate intervals.

-

Post-Stress: Cool and neutralize with an equivalent amount of HCl.

-

-

Oxidative Degradation:

-

Condition: Treat the API solution with 3-30% hydrogen peroxide (H₂O₂).

-

Procedure: Store at room temperature, protected from light, and sample over time. Causality Note: Oxidative reactions can be rapid; initial time points should be frequent (e.g., 0.5, 1, 2, 4 hours).

-

Post-Stress: No quenching is typically required, but samples should be analyzed promptly.

-

-

Thermal Degradation:

-

Condition: Expose the solid API to dry heat in a calibrated oven (e.g., 80 °C, or 20 °C above the temperature for accelerated stability).

-

Procedure: Sample at defined intervals (e.g., 1, 3, 7 days).

-

Post-Stress: Dissolve the solid sample in a suitable solvent for analysis.

-

-

Photolytic Degradation:

-

Condition: Expose both the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified by ICH Q1B guidelines.[17]

-

Procedure: Use a photostability chamber. A parallel control sample, wrapped in aluminum foil, must be stored under the same temperature and humidity conditions to differentiate between thermal and photolytic degradation.

-

Post-Stress: Prepare samples for analysis as appropriate.

-

3.1.2 Analytical Monitoring

-

The primary tool for analysis is a stability-indicating HPLC method.[14][20]

-

A Diode-Array Detector (DAD) is invaluable for assessing peak purity. By comparing UV spectra across a single chromatographic peak, co-elution of the parent API with a degradant can be detected.[15]

-

For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique.[15][20]

Data Presentation: Forced Degradation Summary

| Stress Condition | Parameters (Concentration, Temp, Duration) | % Assay of API | % Degradation | No. of Degradants | Remarks (e.g., RRT of Major Degradant) |

| 0.1 N HCl | 80 °C, 24h | Value | Value | Value | Observation |

| 0.1 N NaOH | 60 °C, 8h | Value | Value | Value | Observation |

| 6% H₂O₂ | RT, 4h | Value | Value | Value | Observation |

| Dry Heat (Solid) | 80 °C, 7 days | Value | Value | Value | Observation |

| Photolytic (Solid) | ICH Q1B | Value | Value | Value | Observation |

| Photolytic (Solution) | ICH Q1B | Value | Value | Value | Observation |

Visualization: Forced Degradation & SIAM Development Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-Hydroxy-2(1H)-3,4-dihydroquinolinone | 54197-66-9 [chemicalbook.com]

- 6. 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone | C9H9NO2 | CID 2774040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one | CAS#:54197-66-9 | Chemsrc [chemsrc.com]

- 8. rheolution.com [rheolution.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. researchgate.net [researchgate.net]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one (Standard) | Wolfe Labs [wolfelabs.com]

- 14. royed.in [royed.in]

- 15. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]

- 16. ijcrt.org [ijcrt.org]

- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ijsdr.org [ijsdr.org]

- 19. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 20. biomedres.us [biomedres.us]

- 21. m.youtube.com [m.youtube.com]

synthesis and characterization of 6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one

An In-depth Technical Guide to the Synthesis and Characterization of 6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2] This technical guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization protocol for a specific derivative, this compound. While direct synthetic literature for this exact molecule is sparse, this document outlines a robust and scientifically grounded approach derived from established chemical principles for analogous structures. We present a plausible synthesis starting from commercially available precursors, detail the rationale behind the chosen methodology, and provide a complete workflow for structural verification and purity analysis using modern spectroscopic techniques. This guide is intended for researchers, chemists, and drug development professionals seeking to explore this promising chemical entity.

Introduction: The Quinazolinone Scaffold in Drug Discovery

Nitrogen-containing heterocyclic compounds are of paramount importance in the development of new pharmaceuticals. Among these, the quinazoline and quinazolinone frameworks are particularly prominent, demonstrating a remarkable spectrum of pharmacological activities.[1] This structural motif is found in drugs with applications including anticancer, antibacterial, anti-inflammatory, anticonvulsant, and antiviral therapies.[3][4] The stability of the quinazolinone nucleus, combined with its capacity for functionalization at multiple positions, allows for the fine-tuning of its biological and pharmacokinetic properties, making it an enduring object of interest in drug discovery programs.[2][5]

The specific target of this guide, this compound, incorporates a key phenolic hydroxyl group, which can serve as a crucial point for further chemical modification or as a pharmacophoric feature for interacting with biological targets. Its dihydro-2(1H)-one core provides a distinct three-dimensional structure compared to the more common quinazolin-4(3H)-one series, opening new avenues for exploring structure-activity relationships (SAR).

Proposed Synthesis of this compound

Given the absence of a standardized, published procedure, we propose a logical and efficient two-step synthesis based on well-established reactions in heterocyclic chemistry.

Retrosynthetic Analysis and Strategy

Our strategy involves the cyclization of a suitably substituted aniline precursor. The most logical starting material is 4-amino-3-(2-aminoethyl)phenol. This precursor contains all the necessary atoms in the correct arrangement for a direct intramolecular cyclization to form the target heterocycle. The cyclization can be achieved using a carbonylating agent to form the cyclic urea moiety.

Caption: Retrosynthetic pathway for the target molecule.

Step-by-Step Synthetic Pathway

Step 1: Nitration and Reduction to form the Precursor The synthesis begins with a commercially available starting material, 3-(2-aminoethyl)phenol. A regioselective nitration is performed at the position para to the hydroxyl group, followed by a standard reduction of the nitro group to an amine.

-

Nitration: 3-(2-aminoethyl)phenol is carefully nitrated using a mild nitrating agent (e.g., nitric acid in acetic acid) at low temperatures to favor nitration at the 4-position, yielding 3-(2-aminoethyl)-4-nitrophenol.

-

Reduction: The resulting nitro compound is then reduced to the corresponding amine. A common and effective method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere, which will selectively reduce the nitro group without affecting the aromatic ring, yielding 4-amino-3-(2-aminoethyl)phenol.

Step 2: Intramolecular Cyclization The key final step is the cyclization of the diamine precursor to form the dihydroquinazolinone ring. This is achieved by reacting 4-amino-3-(2-aminoethyl)phenol with a carbonylating agent. Carbonyldiimidazole (CDI) is an excellent choice for this transformation due to its high reactivity and the formation of clean byproducts (imidazole and CO₂).

-

Mechanism: The more nucleophilic aliphatic amine of the precursor first attacks the CDI, forming an activated acylimidazole intermediate. This is followed by an intramolecular nucleophilic attack by the aromatic amine onto the activated carbonyl, displacing the imidazole and closing the six-membered ring to yield the final product, this compound.

Detailed Experimental Protocol

Protocol 2.3.1: Synthesis of 4-Amino-3-(2-aminoethyl)phenol

-

Nitration:

-

Dissolve 3-(2-aminoethyl)phenol (1 eq.) in glacial acetic acid in a three-neck flask equipped with a dropping funnel and thermometer.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of nitric acid (1.1 eq.) in glacial acetic acid dropwise, maintaining the internal temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours.

-

Pour the mixture into ice water and neutralize carefully with a saturated sodium bicarbonate solution until a precipitate forms.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain 3-(2-aminoethyl)-4-nitrophenol.

-

-

Reduction:

-

Suspend the crude 3-(2-aminoethyl)-4-nitrophenol in ethanol in a hydrogenation vessel.

-

Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5 mol%).

-

Pressurize the vessel with hydrogen gas (50 psi) and shake or stir vigorously at room temperature until hydrogen uptake ceases (typically 8-12 hours).

-

Carefully vent the hydrogen and purge the system with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude 4-amino-3-(2-aminoethyl)phenol, which can be used in the next step without further purification.

-

Protocol 2.3.2: Synthesis of this compound

-

Dissolve the crude 4-amino-3-(2-aminoethyl)phenol (1 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Add Carbonyldiimidazole (CDI) (1.1 eq.) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Remove the THF under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Expected Physicochemical Properties

| Property | Predicted Value | Source |

| Molecular Formula | C₉H₁₀N₂O₂ | - |

| Molecular Weight | 178.19 g/mol | - |

| Appearance | Off-white to light brown solid | Analogous Compounds |

| Melting Point | >200 °C (with decomposition) | Analogous Compounds |

| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water | - |

Spectroscopic Data Interpretation (Predicted)

-

¹H NMR Spectroscopy (400 MHz, DMSO-d₆):

-

δ 9.0-9.5 ppm: (s, 1H) - Phenolic -OH proton.

-

δ 7.5-8.0 ppm: (s, 1H) - N1-H proton (amide).

-

δ 6.5-6.8 ppm: (m, 3H) - Aromatic protons on the benzene ring. Expect a singlet and two doublets or a complex multiplet depending on coupling.

-

δ 3.3-3.5 ppm: (t, 2H) - Methylene protons (-CH₂-N) adjacent to the amide nitrogen.

-

δ 2.7-2.9 ppm: (t, 2H) - Methylene protons (-CH₂-Ar) adjacent to the aromatic ring.

-

-

¹³C NMR Spectroscopy (100 MHz, DMSO-d₆):

-

δ ~155 ppm: C=O (amide carbonyl).

-

δ ~150 ppm: Aromatic C-OH.

-

δ 110-135 ppm: Remaining 5 aromatic carbons.

-

δ ~40 ppm: Methylene carbon (-CH₂-N).

-

δ ~28 ppm: Methylene carbon (-CH₂-Ar).

-

-

FT-IR Spectroscopy (KBr Pellet, cm⁻¹):

-

3400-3200 cm⁻¹: Broad peak (O-H stretch, phenolic) and sharp peaks (N-H stretches, amide).

-

3100-3000 cm⁻¹: Aromatic C-H stretch.

-

2950-2850 cm⁻¹: Aliphatic C-H stretch.

-

~1650 cm⁻¹: Strong C=O stretch (amide I band).

-

~1600, ~1500 cm⁻¹: Aromatic C=C stretches.

-

~1250 cm⁻¹: C-O stretch (phenol).

-

-

Mass Spectrometry (ESI+):

-

m/z: 179.07 [M+H]⁺ (Predicted molecular ion peak).

-

Characterization Workflow

Caption: Workflow for the characterization and validation of the final product.

Self-Validation and Purity Assessment

A self-validating protocol ensures trustworthiness in the results.

-

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of a final compound. The sample should be analyzed on a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile/water gradient). A pure sample should exhibit a single major peak, allowing for quantification of purity (ideally >95%).

-

Structural Confirmation: The combined data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry must be self-consistent and align with the predicted values for the target structure. Any significant deviation would necessitate re-evaluation of the synthesis or further purification.

-

Elemental Analysis: For a definitive confirmation of the empirical formula (C₉H₁₀N₂O₂), elemental analysis can be performed. The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the theoretical values.

Conclusion and Future Directions

This guide presents a comprehensive and technically sound framework for the . By leveraging established chemical reactions, a plausible and efficient pathway from common starting materials is proposed. The detailed characterization workflow provides a clear roadmap for researchers to verify the structure and purity of the synthesized molecule with a high degree of confidence.

The availability of this compound would enable further exploration of its potential in medicinal chemistry, either as a final bioactive agent or as a versatile intermediate for the synthesis of more complex drug candidates. Future work could focus on optimizing the proposed synthesis for large-scale production and exploring the derivatization of the phenolic hydroxyl group to build libraries of novel compounds for biological screening.

References

-

Title: Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies Source: MDPI URL: [Link]

-

Title: Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities Source: PMC - NIH URL: [Link]

-

Title: Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives Source: PMC - NIH URL: [Link]

-

Title: Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review Source: Omics Online URL: [Link]

-

Title: Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H) Source: Taylor & Francis Online URL: [Link]

-

Title: Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds Source: DergiPark URL: [Link]

-

Title: Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent Source: Journal of Medicinal Organic Chemistry URL: [Link]

-

Title: Quinazolines and quinazolinones as ubiquitous structural fragments in medicinal chemistry: An update on the development of synthetic methods and pharmacological diversification Source: PubMed URL: [Link]

-

Title: Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids Source: RSC Publishing URL: [Link]

-

Title: Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review Source: Bentham Science URL: [Link]

-

Title: 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation Source: PMC - NIH URL: [Link]

Sources

- 1. Quinazolines and quinazolinones as ubiquitous structural fragments in medicinal chemistry: An update on the development of synthetic methods and pharmacological diversification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06642G [pubs.rsc.org]

- 3. omicsonline.org [omicsonline.org]

- 4. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]

mechanism of action of 6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one derivatives

An In-Depth Technical Guide to the Mechanism of Action of 6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one Derivatives

Authored by: A Senior Application Scientist

Abstract

The this compound scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets.[1][2] Derivatives of this core structure have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiotonic effects.[3][4][5] This guide provides a detailed exploration of the molecular mechanisms underpinning the therapeutic potential of these derivatives, with a primary focus on their role as enzyme inhibitors. We will dissect key signaling pathways, provide validated experimental protocols for their evaluation, and synthesize structure-activity relationship (SAR) data to inform rational drug design.

The Quinazolinone Core: A Foundation for Diverse Bioactivity

The quinazolinone framework, a fusion of benzene and pyrimidine rings, is a stable and versatile chemical entity.[6][7] Its derivatives, particularly the 2,3-dihydroquinazolin-4(1H)-one (DHQ) class to which our topic compound belongs, serve as crucial structural components in numerous biologically active molecules.[1][2] The therapeutic efficacy of these compounds is largely attributed to their ability to act as inhibitors of key enzymes involved in pathological signaling cascades.

Primary Mechanism of Action: Targeted Enzyme Inhibition

The predominant mechanism of action for this compound derivatives is the inhibition of various enzyme families. This targeted inhibition disrupts cellular processes that are often dysregulated in disease states.

Inhibition of Protein Kinases in Oncology

Protein kinases are fundamental regulators of cell signaling, and their deregulation is a hallmark of cancer. Quinazolinone derivatives have been extensively developed as small-molecule kinase inhibitors.[8][9][10]

-

Epidermal Growth Factor Receptor (EGFR) Kinase: The quinazoline core is a well-established scaffold for potent EGFR inhibitors, with several approved drugs like gefitinib and erlotinib based on this structure.[8][11] These derivatives typically function as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing the phosphorylation of downstream substrates.[9][10] This blockade disrupts pro-survival and proliferative signaling pathways, such as the MAPK and PI3K/AKT pathways, leading to apoptosis in cancer cells.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. VEGFR-2 is a key tyrosine kinase that mediates this process.[12] Quinazolinone derivatives have been designed to target the ATP-binding domain of VEGFR-2, thereby inhibiting its signaling and exerting anti-angiogenic effects.[12]

-

Cyclin-Dependent Kinase 5 (CDK5): Deregulation of CDK5 is implicated in neurodegenerative disorders and cancer.[13] Specific 3,4-dihydroquinazolin-2(1H)-one derivatives have been identified as potent CDK5 inhibitors, highlighting their potential in treating these conditions.[13]

Below is a generalized signaling pathway illustrating the inhibitory action of a quinazolinone derivative on a receptor tyrosine kinase like EGFR.

Caption: Inhibition of a Receptor Tyrosine Kinase signaling pathway.

Inhibition of Other Medically Relevant Enzymes

Beyond kinases, these derivatives show inhibitory activity against a variety of other enzymes.

-

Carbonic Anhydrases (CAs): Certain quinazolinone derivatives are effective inhibitors of human carbonic anhydrase II (hCA-II).[14][15] CAs are involved in pH regulation and fluid secretion. Their inhibition is a therapeutic strategy for conditions like glaucoma. These compounds act as competitive inhibitors against the enzyme.[14]

-

α-Glucosidase: This enzyme is involved in carbohydrate digestion. Its inhibition can help manage type 2 diabetes by delaying glucose absorption.[16] Quinazolinone-based compounds have been shown to be potent, competitive inhibitors of α-glucosidase, with IC50 values significantly lower than standard drugs like acarbose.[16][17]

-

Phosphodiesterase 3 (PDE3): Inhibition of PDE3 increases intracellular cyclic adenosine monophosphate (cAMP), producing positive inotropic and vasodilatory effects. This mechanism is beneficial for treating heart failure. Derivatives of the closely related 6-hydroxy-3,4-dihydro-2(1H)-quinolinone scaffold are well-documented PDE3 inhibitors, suggesting a similar potential for the quinazolinone core.[5]

-

Tyrosinase: This copper-containing enzyme is crucial for melanin biosynthesis.[18] Its inhibitors are of great interest in cosmetics and for treating hyperpigmentation disorders. Quinazolinone derivatives have been identified as reversible, mixed-type tyrosinase inhibitors.[17][18]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the heterocyclic core.

| Position of Substitution | Substituent Type | Effect on Activity | Target Class | Reference |

| C2 | Aromatic/Styryl groups | Increased cytotoxicity | Tubulin Polymerization | [19] |

| C2 | Substituted phenyl groups | Potent α-glucosidase inhibition | α-Glucosidase | [17] |

| N3 | Benzyl or Butyl groups | Enhanced metal chelation | Antioxidant | [20] |

| N3 | Phenyl group with electron-withdrawing atoms (e.g., Chlorine) | Improved activity against Gram-negative bacteria | Antibacterial | [21] |

| Benzene Ring | Nitro group | Significantly contributes to carbonic anhydrase inhibition | Carbonic Anhydrase | [14] |

Key SAR Observations:

-

Substitution at C2 and N3: These positions are critical for modulating potency and selectivity. 2,3-disubstituted derivatives often show enhanced activity across various targets, including anticancer and antioxidant effects.[12][20]

-

Lipophilicity: The introduction of lipophilic aromatic rings, particularly at the C2 or N3 position, generally leads to increased cytotoxicity and better interaction with hydrophobic pockets in enzyme active sites.[5][12]

-

Hydrogen Bonding: The core quinazolinone structure, with its amide N-H and carbonyl groups, is crucial for forming hydrogen bonds with amino acid residues in the target's active site, anchoring the inhibitor.

-

The 6-Hydroxy Group: The phenolic hydroxyl group at position 6 can act as both a hydrogen bond donor and acceptor, potentially forming key interactions within the binding site and contributing to antioxidant properties through radical scavenging.

Caption: Logical relationship of substitutions to biological activity.

Validated Experimental Protocols

To ensure scientific integrity, the protocols described below are designed as self-validating systems, incorporating necessary controls for unambiguous data interpretation.

Protocol: In Vitro Kinase Inhibition Assay (e.g., EGFR)

This protocol determines the concentration of a derivative required to inhibit 50% of kinase activity (IC50).

Methodology:

-

Plate Preparation: Add 5 µL of 2X concentration of the test derivative (dissolved in DMSO, then diluted in kinase buffer) to the wells of a 384-well plate. For control wells, add 5 µL of DMSO-containing buffer (0% inhibition) and 5 µL of a known potent inhibitor like gefitinib (100% inhibition).

-

Enzyme Addition: Add 5 µL of 2X recombinant human EGFR enzyme solution to all wells. Gently mix and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Add 10 µL of 2X ATP/substrate solution (e.g., a fluorescently labeled peptide) to all wells to start the kinase reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Reaction Termination: Add 10 µL of a stop solution (e.g., EDTA-containing buffer) to terminate the reaction.

-

Data Acquisition: Read the plate on a suitable microplate reader that can measure the phosphorylation of the substrate (e.g., via fluorescence polarization or luminescence).

-

Data Analysis: Calculate the percent inhibition for each derivative concentration relative to the 0% and 100% inhibition controls. Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: Experimental workflow for an in vitro kinase inhibition assay.

Protocol: Cell Viability (MTT) Assay for Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with the test derivatives.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A2780 ovarian cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[8]

-

Compound Treatment: Treat the cells with serial dilutions of the quinazolinone derivatives for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value by plotting viability against drug concentration.

Conclusion and Future Directions

This compound derivatives represent a highly versatile and pharmacologically significant class of compounds. Their primary mechanism of action revolves around the targeted inhibition of a wide array of enzymes, most notably protein kinases, carbonic anhydrases, and α-glucosidase. The extensive structure-activity relationship data available provides a robust framework for the rational design of next-generation inhibitors with enhanced potency and selectivity. Future research should focus on leveraging computational tools for in silico screening to identify novel targets and optimizing pharmacokinetic properties to improve in vivo efficacy and translate the clear preclinical potential of these compounds into clinical success.

References

- Recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. World Journal of Pharmacy and Pharmaceutical Sciences.

- Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities.

- Enzymes Inhibitory Potential of 2-Substituted Quinazolin-(3H)-ones 1-25.

- Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. Taylor & Francis Online.

- Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism.

- Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies. Frontiers.

- Quinazolinone-1,2,3-triazole-acetamide conjugates as potent α-glucosidase inhibitors: synthesis, enzyme inhibition, kinetic analysis, and molecular docking study.

- Study on quinazolinone derivative and their pharmacological actions. AIP Publishing.

- Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical & Pharmacology Journal.

- Design, synthesis, molecular docking, and some metabolic enzyme inhibition properties of novel quinazolinone deriv

- Structure-Activity Relationship of 6-Hydroxy-3,4-dihydro-2(1H)

- Structure-activity relationships of 3,4-dihydro-1H-quinazolin-2-one derivatives as potential CDK5 inhibitors. PubMed.

- Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents.

- New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies.

- Quinazolinones, the Winning Horse in Drug Discovery. MDPI.

- Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)

- Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives.

- Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). PubMed.

- Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. PubMed.

- Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity.

- Structure-activity relationships of 3,4-dihydro-1H-quinazolin-2-one derivatives as potential CDK5 inhibitors. Semantic Scholar.

- 2,3-Dihydroquinazolin-4(1 H )-one as a privileged scaffold in drug design.

- 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)

- Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. MDPI.

- Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI.

- 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. PubMed Central.

- Quinazolinones, the Winning Horse in Drug Discovery.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Study on quinazolinone derivative and their pharmacological actions [wisdomlib.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. View of RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW | Universal Journal of Pharmaceutical Research [ujpronline.com]

- 7. researchgate.net [researchgate.net]

- 8. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-activity relationships of 3,4-dihydro-1H-quinazolin-2-one derivatives as potential CDK5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies [frontiersin.org]

- 15. semanticscholar.org [semanticscholar.org]

- 16. Quinazolinone-1,2,3-triazole-acetamide conjugates as potent α-glucosidase inhibitors: synthesis, enzyme inhibition, kinetic analysis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. mdpi.com [mdpi.com]

- 21. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Exploring the Chemical Space of 6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one Analogs

Introduction: The Quinazolinone Scaffold as a Privileged Structure in Drug Discovery

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] This nitrogen-containing heterocyclic system is the core of numerous natural products, synthetic compounds, and approved drugs, exhibiting a vast spectrum of pharmacological activities including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[3][4][5][6] The 3,4-dihydroquinazolin-2(1H)-one (DHQ) moiety, in particular, is a highly valued core in drug development.[7][8]

This guide focuses on a specific, promising starting point for analog development: the 6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one core. The presence of a hydroxyl group on the aromatic ring provides a crucial handle for synthetic modification and a potential key hydrogen bonding interaction point with biological targets. The objective of this whitepaper is to provide researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for systematically exploring the chemical space around this core. We will delve into the causality behind experimental choices, from rational analog design and synthesis to computational modeling and a robust biological screening cascade, creating a self-validating system for lead discovery.

Section 1: Rational Analog Design Strategies

The exploration of chemical space begins not with random synthesis, but with a rational design strategy. The this compound scaffold offers several key positions for modification to probe the structure-activity relationship (SAR).[3][9]

Key Modification Vectors:

-

Position 6 (Phenolic Hydroxyl Group): This is a primary site for modification. Direct derivatization (e.g., O-alkylation, acylation) can probe the necessity of the hydrogen bond donor. More sophisticated is the use of bioisosteric replacement , where the hydroxyl group is swapped for other groups with similar physicochemical properties (e.g., -NH2, -SH, -F) to fine-tune activity and metabolic stability.[10][11]

-

Aromatic Ring (Positions 5, 7, 8): The electronic and steric properties of the benzo portion of the scaffold can be modulated by introducing a variety of substituents such as halogens, alkyl groups, or nitro groups. These modifications can influence binding affinity, selectivity, and pharmacokinetic properties.

-

Lactam Nitrogens (N1 and N3): Alkylation or arylation at these positions can introduce new interaction points and alter the molecule's three-dimensional conformation and solubility.

-

Methylene Bridge (C4): Substitution at the C4 position can introduce chirality and new steric bulk, potentially leading to highly specific interactions with a target protein.

A powerful, albeit more complex, strategy is scaffold hopping .[12][13] This involves replacing the core quinazolinone structure with a different, structurally distinct scaffold while aiming to retain the key pharmacophoric features. This can lead to the discovery of novel intellectual property and compounds with improved properties.[14][15][16]

Section 2: Synthetic Methodologies for Library Generation

A robust and flexible synthetic platform is critical for generating a diverse library of analogs. The methodologies described below are designed for efficiency, modularity, and amenability to parallel synthesis.

General Synthesis of the 3,4-Dihydroquinazolin-2(1H)-one Core

The DHQ core can be accessed through several reliable routes. A particularly effective and modular approach is the cascade cyclization of 2-aminobenzaldehydes or related precursors.[7][8]

This protocol is adapted from a novel Leuckart–Wallach type strategy, valued for its use of readily available starting materials and benign byproducts.[7][8]

-

Starting Material Preparation: Begin with a suitably substituted 2-aminobenzaldehyde (e.g., 2-amino-5-hydroxybenzaldehyde).

-

Reaction Setup: In a sealed reaction vial, combine the 2-aminobenzaldehyde (1.0 eq), a primary amine (1.2 eq), and formic acid (as both solvent and reductant). Rationale: Formic acid serves as a Brønsted acid to catalyze imine formation and as a hydride source for the subsequent reductive cyclization, making it a highly efficient, metal-free process.

-

Heating: Heat the reaction mixture at 100-120 °C for 12-24 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Purification: Upon completion, cool the reaction to room temperature. Neutralize the mixture with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by column chromatography on silica gel to yield the desired 3,4-dihydroquinazolin-2(1H)-one core.

Parallel Synthesis of Analogs

With a robust core synthesis established, diversification can proceed. The following diagram and protocols illustrate a workflow for generating analogs from a common intermediate.

Caption: General workflow for analog library synthesis.

-

Reaction Setup: To a solution of the 6-Hydroxy-DHQ intermediate (1.0 eq) in a suitable aprotic solvent (e.g., DMF or ACN), add a base such as potassium carbonate (K₂CO₃, 2.0 eq). Rationale: The base deprotonates the N1 position, which is more acidic than the phenolic hydroxyl, to form the corresponding anion for nucleophilic attack.

-

Reagent Addition: Add the desired alkyl or benzyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq) dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).

-

Workup and Purification: Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography.

-

Reaction Setup: Dissolve the 6-Hydroxy-DHQ intermediate (1.0 eq) in anhydrous DMF. Add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C. Rationale: NaH is a strong, non-nucleophilic base required to deprotonate the less acidic phenolic hydroxyl group to form the phenoxide.

-

Reagent Addition: After stirring for 30 minutes at 0 °C, add the desired alkyl halide (1.1 eq).

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Workup and Purification: Carefully quench the reaction by the slow addition of water at 0 °C. Extract with ethyl acetate, wash with brine, dry, and concentrate. Purify the crude product by column chromatography.

Section 3: The Role of Computational Chemistry in Analog Prioritization

Synthesizing every possible analog is impractical. Computational modeling allows for the in silico design and prioritization of a smaller, more focused set of compounds with a higher probability of success, saving significant time and resources.[17][18]

Caption: Computational workflow for analog design and prioritization.

Key In-Silico Methodologies

-

3D-Quantitative Structure-Activity Relationship (3D-QSAR): When a set of initial active compounds is known, 3D-QSAR models can be built to correlate the 3D properties of the molecules (steric and electrostatic fields) with their biological activity.[18][19] These models can then predict the activity of new, unsynthesized analogs.

-